molecular formula C5H14Cl2N2 B2676010 cis-Cyclopentane-1,2-diamine dihydrochloride CAS No. 310872-08-3

cis-Cyclopentane-1,2-diamine dihydrochloride

Cat. No. B2676010
M. Wt: 173.08
InChI Key: VZCLGIZICFQJBX-QGAATHCOSA-N
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Description

“Cis-Cyclopentane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 310872-08-3 . It has a molecular weight of 173.08 and its IUPAC name is (1R,2S)-cyclopentane-1,2-diamine dihydrochloride . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of cis-Cyclopentane-1,2-diamine dihydrochloride is not widely documented in the available literature. It’s worth noting that its higher homologue, trans-cyclohexane-1,2-diamine, is more commonly used for the synthesis of ligands and receptors .


Molecular Structure Analysis

The InChI code for cis-Cyclopentane-1,2-diamine dihydrochloride is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is shipped at normal temperatures .

Scientific Research Applications

1. Diastereoselective Synthesis

  • Summary of Application: Cis-Cyclopentane-1,2-diamine derivatives are used in the diastereoselective synthesis via organophotoredox-catalyzed [3 + 2] cycloadditions .
  • Methods of Application: This transformation involves a dual catalyst system Eosin Y and Binol-derived phosphoric acid with Et3N as an additive . The process involves the cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides .
  • Results or Outcomes: This method leads to diverse cis-Cyclopentane-1,2-diamine derivatives .

2. Bio-based Synthesis

  • Summary of Application: Cis-Cyclopentane-1,2-diamine is used in the bio-based synthesis of cyclopentane-1,3-diamine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The synthesis results in novel bifunctional diol monomers with internal amide and imine groups .

3. Ligand and Receptor Synthesis

  • Summary of Application: Trans-cyclopentane-1,2-diamine, a higher homologue of cis-Cyclopentane-1,2-diamine, is widely used in the synthesis of ligands and receptors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The synthesis results in a variety of ligands and receptors .

4. Ligand and Receptor Synthesis

  • Summary of Application: Trans-cyclopentane-1,2-diamine, a higher homologue of cis-Cyclopentane-1,2-diamine, is widely used in the synthesis of ligands and receptors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The synthesis results in a variety of ligands and receptors .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2S)-cyclopentane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-QGAATHCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cyclopentane-1,2-diamine dihydrochloride

CAS RN

310872-08-3
Record name rac-(1R,2S)-cyclopentane-1,2-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
SG Gouin, JF Gestin, K Joly, A Loussouarn, A Reliquet… - Tetrahedron, 2002 - Elsevier
Two polyaminocarboxylic acid chelating agents were synthesized. Complexation properties regarding 111 In and 153 Sm, two radionuclides suitable for applications in …
Number of citations: 28 www.sciencedirect.com

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